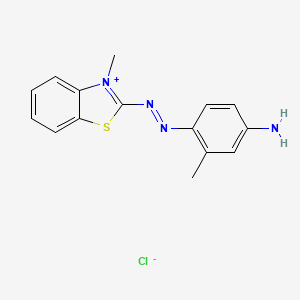
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride is a heterocyclic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring system, which is fused with an azo group and an amino group The chloride ion is associated with the benzothiazolium cation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride typically involves the reaction of 2-aminobenzothiazole with 4-amino-2-methylbenzenediazonium chloride. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo linkage. The reaction conditions generally include maintaining a low temperature to control the rate of diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and reactant concentrations, are crucial for large-scale synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the benzothiazole ring.
Reduction: 2-aminobenzothiazole and 4-amino-2-methylbenzene.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
作用機序
The mechanism by which Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride exerts its effects involves interactions with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The molecular targets include nucleic acids and proteins, which are crucial for cellular functions.
類似化合物との比較
Similar Compounds
Benzothiazole: A simpler structure without the azo and amino groups.
2-Aminobenzothiazole: Lacks the azo linkage but contains the amino group.
4-Amino-2-methylbenzenediazonium chloride: Precursor in the synthesis of the target compound.
Uniqueness
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride is unique due to the presence of both the azo and amino groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
73507-53-6 |
|---|---|
分子式 |
C15H15ClN4S |
分子量 |
318.8 g/mol |
IUPAC名 |
3-methyl-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C15H14N4S.ClH/c1-10-9-11(16)7-8-12(10)17-18-15-19(2)13-5-3-4-6-14(13)20-15;/h3-9,16H,1-2H3;1H |
InChIキー |
WOSCFNMAYVIJQD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)N=NC2=[N+](C3=CC=CC=C3S2)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















